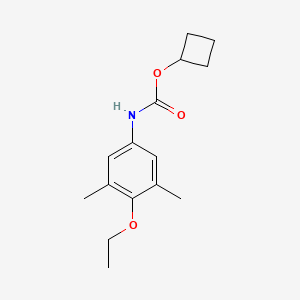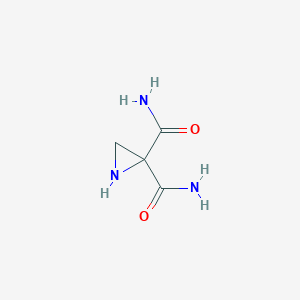methanone CAS No. 81254-81-1](/img/structure/B14423254.png)
[2-(Benzyloxy)phenyl](2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)phenylmethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a thiazolidinone moiety. The presence of both aromatic and heterocyclic components in its structure makes it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)phenylmethanone typically involves the reaction of 2-(benzyloxy)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the final thiazolidinone product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(Benzyloxy)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
Chemistry
In chemistry, 2-(Benzyloxy)phenylmethanone is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, 2-(Benzyloxy)phenylmethanone is being investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may lend themselves to applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-(Benzyloxy)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact pathways and molecular interactions are still under investigation and require further research.
相似化合物的比较
Similar Compounds
2-Phenylethanol: An aromatic alcohol with a similar phenyl structure.
p-Hydroxyphenylethanol: A phenolic compound with hydroxyl groups.
4-Hydroxybenzaldehyde: An aromatic aldehyde with hydroxyl and formyl groups.
Uniqueness
What sets 2-(Benzyloxy)phenylmethanone apart from these similar compounds is its thiazolidinone moiety, which imparts unique chemical and biological properties. This heterocyclic component allows for a broader range of chemical reactions and potential bioactivities, making it a versatile compound for various applications.
属性
CAS 编号 |
81254-81-1 |
|---|---|
分子式 |
C17H15NO2S2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
(2-phenylmethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C17H15NO2S2/c19-16(18-10-11-22-17(18)21)14-8-4-5-9-15(14)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI 键 |
RYAAMYXHMYMWJK-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=S)N1C(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
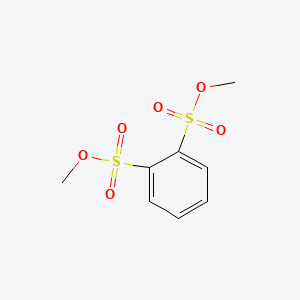
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)
![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
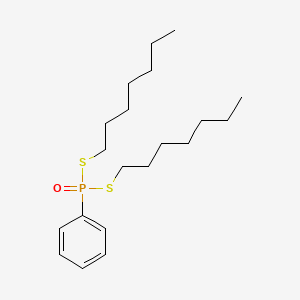
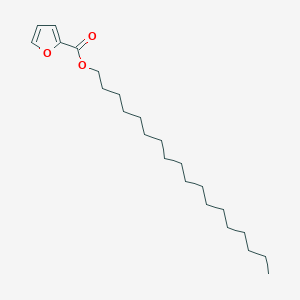
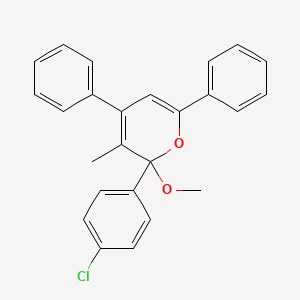
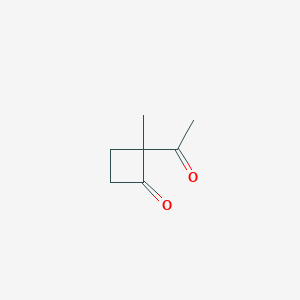
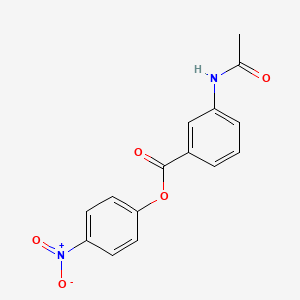
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

